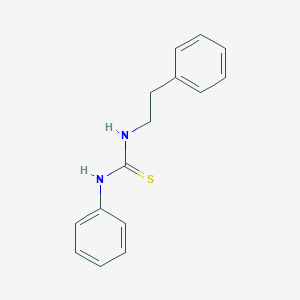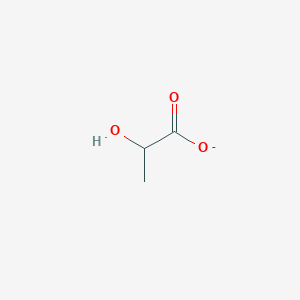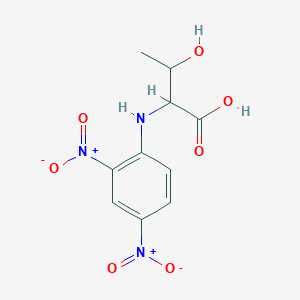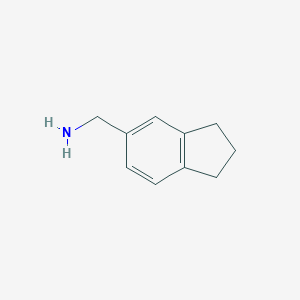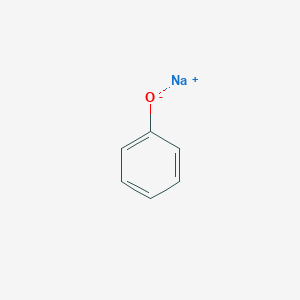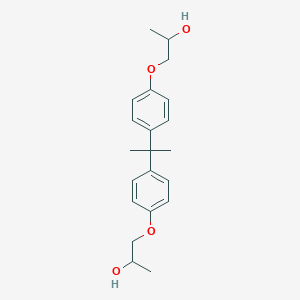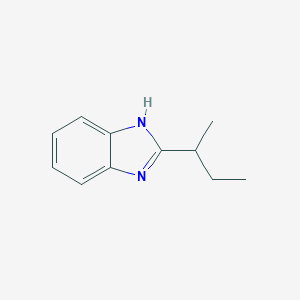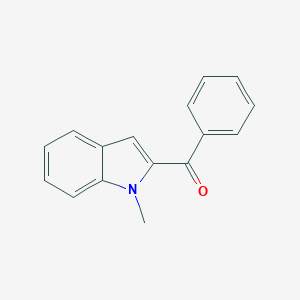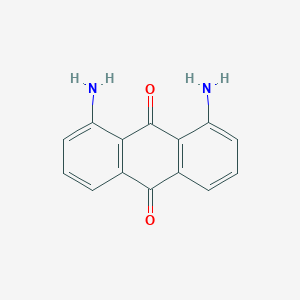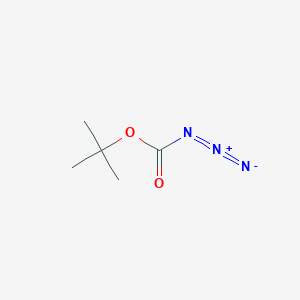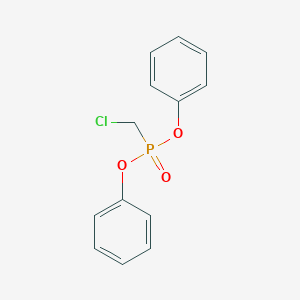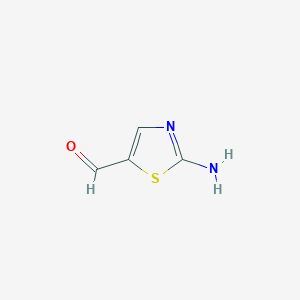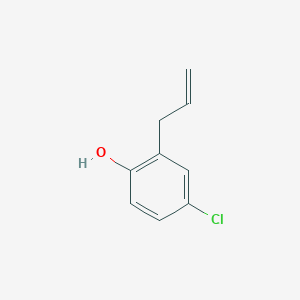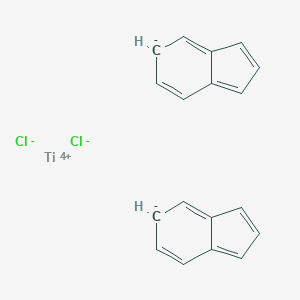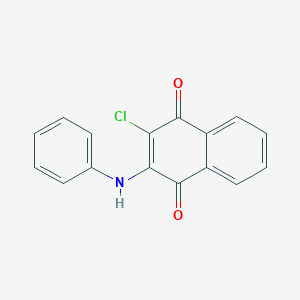
2-苯胺基-3-氯-1,4-萘醌
描述
2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic organic compound belonging to the naphthoquinone familyThe presence of an anilino group at the 2-position and a chloro group at the 3-position of the naphthoquinone core imparts unique chemical and biological properties to this compound .
科学研究应用
Chemistry: It serves as a precursor for synthesizing other naphthoquinone derivatives with diverse chemical properties.
作用机制
Target of Action
The primary target of 2-Anilino-3-chloro-1,4-naphthoquinone is the fungus Candida albicans . This fungus exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Mode of Action
The compound’s mode of action is associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Biochemical Pathways
The compound affects the conversion of Candida albicans from cellular yeast to filamentous form . Inhibition of this process by 2-Anilino-3-chloro-1,4-naphthoquinone was investigated to find some correlation between structure, redox properties, and biological activity .
Result of Action
The result of the compound’s action is the inhibition of the conversion of Candida albicans from cellular yeast to filamentous form . This inhibition can prevent the fungus from causing infections, making the compound potentially useful in antifungal treatments .
生化分析
Biochemical Properties
The biochemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone are closely related to its redox properties . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Cellular Effects
2-Anilino-3-chloro-1,4-naphthoquinone has been shown to exhibit antifungal activity, particularly against Candida albicans . This fungus is known to exist in the normal human flora, but under certain conditions, it can cause mild to fatal infections . The pathogenicity of Candida albicans has been associated with the conversion of the fungus from cellular yeast to filamentous form . 2-Anilino-3-chloro-1,4-naphthoquinone inhibits this process .
Molecular Mechanism
The molecular mechanism of action of 2-Anilino-3-chloro-1,4-naphthoquinone could be due to its properties as oxidizing or dehydrogenation agents . It has been indicated that the presence of a nitrogen atom allows modulation of the substituent effects on the electronic properties of the quinone system .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and maintains its antifungal activity over time .
Metabolic Pathways
It is known that the compound interacts with crucial cellular molecules such as oxygen, DNA, and proteins .
Subcellular Localization
It is known that the compound interacts with crucial cellular molecules such as oxygen, DNA, and proteins .
准备方法
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline under specific conditions. One common method includes refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by Lewis acids like BiCl3 to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and sustainability.
化学反应分析
2-Anilino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and exhibit different biological activities.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its redox properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Anilino-3-chloro-1,4-naphthoquinone can be compared with other naphthoquinone derivatives such as:
2-Anilino-1,4-naphthoquinone: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
2,3-Dichloro-1,4-naphthoquinone: Contains two chloro groups, which can lead to different substitution patterns and biological effects.
2-Phenoxy-1,4-naphthoquinone: The phenoxy group imparts different electronic properties, affecting its redox behavior and biological activity.
The presence of the chloro group in 2-Anilino-3-chloro-1,4-naphthoquinone makes it unique, as it can undergo specific substitution reactions that are not possible with other derivatives. This uniqueness contributes to its diverse applications and potential as a therapeutic agent.
属性
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090-16-0 | |
| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?
A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:
Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?
A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.
Q3: Has the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone been explored?
A3: While the provided abstracts don't specifically detail the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for 2-anilino-3-chloro-1,4-naphthoquinone, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


